2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C18H16F4N6S and its molecular weight is 424.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.10932836 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research has demonstrated that derivatives of thienopyrimidine, including structures similar to the specified compound, show pronounced antimicrobial activity. These derivatives were synthesized through various chemical reactions and tested for their effectiveness against microbial agents (Bhuiyan et al., 2006).
Metal-Free Synthesis Strategies
- A study on the synthesis of biologically important triazolopyridines, which share a structural resemblance to the specified compound, showed that these can be synthesized using a metal-free oxidative N-N bond formation approach. This method offers benefits such as short reaction times and high yields (Zheng et al., 2014).
Microwave-Assisted Synthesis
- The microwave-assisted synthesis method has been employed for creating fused heterocycles incorporating a trifluoromethyl moiety. This approach is relevant for the synthesis of compounds structurally similar to the specified chemical, suggesting a more efficient synthesis process (Shaaban, 2008).
Antimicrobial Potency of Derivatives
- Various tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, similar to the specified compound, have shown significant antimicrobial activity. These compounds were synthesized and tested against different microbial strains, providing insights into their potential antimicrobial applications (Soliman et al., 2009).
Chemical Synthesis and Activity of Novel Pyrimidines
- Novel pyrimidines derived from thiouracil, structurally related to the compound , have been synthesized and screened for potential antimicrobial activities. This study contributes to understanding the chemical properties and potential applications of such compounds (Ram et al., 1987).
Properties
IUPAC Name |
4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N6S/c1-8-2-3-9-12(4-8)29-18-14(9)17-24-13(26-28(17)7-23-18)6-27-11(16(21)22)5-10(25-27)15(19)20/h5,7-8,15-16H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOCTVUTAKLGPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)CN5C(=CC(=N5)C(F)F)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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